molecular formula C7H11N3O2 B3197716 methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 1006486-07-2

methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B3197716
CAS No.: 1006486-07-2
M. Wt: 169.18 g/mol
InChI Key: PPPYRJSMLGWDHP-UHFFFAOYSA-N
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Description

Methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: EN300-1672326, Mol. Formula: C₈H₁₂N₃O₂) is a pyrazole derivative characterized by a pyrazole ring substituted with methyl groups at positions 1 and 5, an amino group at position 4, and a methyl ester at position 3 . This compound has been cataloged as a primary amine and is used in synthetic chemistry as a building block for pharmaceutical and agrochemical applications . Its structural features, such as the electron-withdrawing ester group and electron-donating amino group, make it a versatile intermediate for further functionalization. However, commercial availability has been discontinued, as noted in recent catalogs .

Properties

IUPAC Name

methyl 4-amino-1,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPYRJSMLGWDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165727
Record name 1H-Pyrazole-3-carboxylic acid, 4-amino-1,5-dimethyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006486-07-2
Record name 1H-Pyrazole-3-carboxylic acid, 4-amino-1,5-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006486-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 4-amino-1,5-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 4-amino-3-methyl-1H-pyrazole with methyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Features Biological Activity/Applications Reference
This compound 1-Me, 4-NH₂, 5-Me, 3-COOCH₃ 182.20 g/mol Amino and ester groups enhance solubility and reactivity for derivatization Intermediate for bioactive molecules
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate 1-Ph, 5-Ph, 4-COOCH₂CH₃ 320.36 g/mol Aromatic substituents increase lipophilicity; used in crystallography studies Antibacterial, antifungal
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide (5e) 1-(4-MeSO₂Ph), 5-benzo[1,3]dioxol, 3-CONHR 603.24 g/mol Bulky tert-butyl and sulfonyl groups improve metabolic stability COX-2 inhibition, anti-inflammatory
Ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate 1-Me, 3-NHPh, 5-Me, 4-COOCH₂CH₃ 287.34 g/mol Anilino group enhances π-π stacking interactions Potential kinase inhibitor
5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol Adamantane at position 5, 4-NH₂, 3-SH 265.39 g/mol Adamantane moiety increases hydrophobicity and membrane permeability Antiviral, antimicrobial

Key Observations :

Substituent Effects: Amino vs. Anilino Groups: The amino group in this compound enhances nucleophilicity compared to the anilino group in Ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate, which favors aromatic interactions . Ester Position: Shifting the ester from position 3 (target compound) to 4 (Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) reduces steric hindrance, facilitating crystallization .

Biological Relevance :

  • Compounds with bulky substituents (e.g., 5e in ) show enhanced metabolic stability and selectivity for enzyme targets like COX-2.
  • The adamantane-containing triazole derivative demonstrates improved pharmacokinetics due to its rigid hydrophobic core.

Synthetic Utility: this compound’s amino and ester groups allow for straightforward derivatization via amidation or hydrolysis, unlike more complex analogs (e.g., 5g in , which requires multi-step sulfonylation).

Notes

Discontinuation Notice: Commercial supplies of this compound have been discontinued, necessitating in-house synthesis for ongoing research .

Purity and Handling : The compound is typically supplied at 95% purity and should be stored under inert conditions to prevent decomposition .

Structural Analysis : Tools like SHELX and ORTEP-3 are critical for resolving crystallographic data of pyrazole derivatives, aiding in structure-activity relationship (SAR) studies.

Biological Activity

Methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including enzyme inhibition, anti-inflammatory effects, and potential anticancer applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₀N₄O₂ and a molecular weight of approximately 170.18 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with amino and carboxylate functional groups that enhance its reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor in various enzyme systems. Its mechanism of action involves binding to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This property is crucial for developing therapeutic agents targeting specific biochemical pathways.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation. Studies have indicated that derivatives of this compound may exhibit enhanced anti-inflammatory properties compared to the parent compound .

Anticancer Activity

This compound has also been investigated for its anticancer potential. It interacts with various biological targets involved in cancer progression, leading to modulation of signaling pathways associated with tumor growth and metastasis. Research suggests that this compound could serve as a scaffold for developing novel anticancer agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis and conventional organic synthesis techniques. These methods facilitate the production of various derivatives that may possess enhanced biological activities or target specific therapeutic applications .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition against target enzymes involved in metabolic pathways.
Anti-inflammatory EffectsShowed modulation of pro-inflammatory cytokines in vitro.
Anticancer ActivityInduced apoptosis in cancer cell lines through pathway modulation.

Q & A

Q. What are the optimal synthetic routes for methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step processes. A common approach includes:
  • Step 1 : Condensation of substituted hydrazines with β-ketoesters to form the pyrazole core. For example, reacting 1,5-dimethylpyrazol-3-carboxylic acid derivatives with methylating agents under controlled pH and temperature .
  • Step 2 : Introduction of the amino group via nitration followed by reduction, or direct amination using ammonia or hydrazine hydrate in polar solvents (e.g., methanol or ethanol) .
  • Optimization : Reaction yields improve with catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) and reflux conditions (60–80°C).

Table 1 : Comparison of Synthetic Routes

MethodYield (%)ConditionsKey ReagentsReference
Hydrazine condensation65–75Reflux, MeOH, 12 hHydrazine hydrate, AcOH
Direct amination70–80RT, NH₃/EtOH, 24 hAmmonia gas

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement . For example, bond angles and torsional parameters validate the pyrazole ring and substituent positions.
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 2.1–2.3 ppm (methyl groups) and δ 6.8–7.2 ppm (pyrazole ring protons) confirm substitution patterns .
  • IR : Stretching frequencies at 1650–1700 cm⁻¹ (ester C=O) and 3300–3400 cm⁻¹ (N-H) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 184.1 aligns with the molecular formula C₇H₁₀N₂O₂ .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected coupling in NMR or ambiguous NOE signals) are addressed by:
  • Hybrid validation : Cross-referencing X-ray data (ORTEP-III molecular graphics ) with computational models (DFT-optimized geometries) to verify substituent orientations .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility or hydrogen bonding .
  • Crystallographic software : SHELXPRO interfaces with refinement tools to reconcile discrepancies in bond lengths/angles .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric effects : The 1,5-dimethyl groups hinder nucleophilic attack at the 3-carboxylate position. Kinetic studies show reduced reactivity with bulky nucleophiles (e.g., tert-butanol vs. methanol) .
  • Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) activate the pyrazole ring for electrophilic substitution. DFT calculations (B3LYP/6-31G*) quantify charge distribution, showing higher electrophilicity at the 4-amino group .
  • Experimental design : Use Hammett plots to correlate substituent σ-values with reaction rates in ester hydrolysis or acylation .

Q. What computational frameworks optimize derivative synthesis for targeted bioactivity?

  • Methodological Answer :
  • Reaction path prediction : Employ quantum chemical calculations (e.g., Gaussian 16) to model transition states for amide bond formation or cyclization reactions .
  • Machine learning : Train models on existing pyrazole derivative libraries to predict reaction yields or biological activity (e.g., IC₅₀ for kinase inhibition) .
  • Case study : Coumarin-pyrazole hybrids (e.g., compound 4i ) are designed by simulating π-π stacking interactions with target enzymes using docking software (AutoDock Vina).

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer :
  • Frequency scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align DFT-calculated IR frequencies with experimental data .
  • Solvent effects : Include implicit solvent models (e.g., PCM in Gaussian) to account for shifts in polar solvents .
  • Isotopic labeling : Use deuterated analogs to isolate specific vibrational modes and validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate

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